

Oseltamivir-d3 Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Oseltamivir-d3 Acid*

Cat. No.: *B1489179*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 Acid is the deuterated, stable isotope-labeled form of Oseltamivir Acid (Oseltamivir Carboxylate). Oseltamivir, marketed as Tamiflu®, is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Upon oral administration, oseltamivir is rapidly absorbed and extensively metabolized by hepatic esterases into its active metabolite, Oseltamivir Acid.[3][4] This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells and the further spread of the virus in the body.[4]

Due to its chemical and isotopic stability, **Oseltamivir-d3 Acid** serves as an ideal internal standard for the quantitative analysis of Oseltamivir Acid in biological matrices by mass spectrometry.[5] Its use is critical in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies to ensure the accuracy and precision of the analytical results.[6][7]

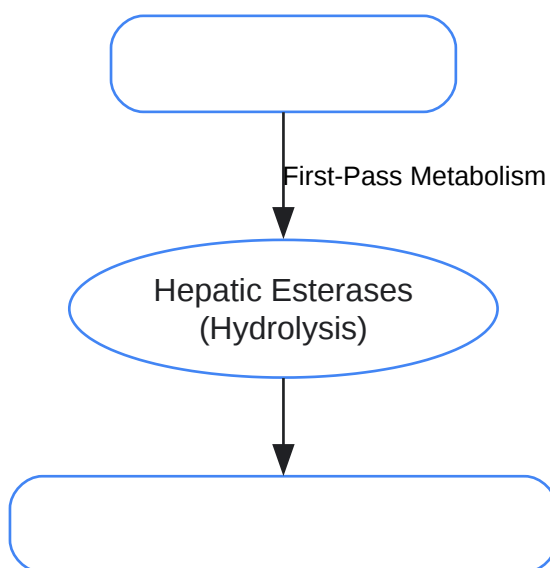
Chemical and Physical Properties

A summary of the key chemical and physical properties of **Oseltamivir-d3 Acid** is presented in the table below.

Property	Value
Chemical Name	(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
Molecular Formula	C ₁₄ H ₂₁ D ₃ N ₂ O ₄
Molecular Weight	287.37 g/mol
CAS Number	1242184-43-5
Appearance	Neat
Purity	>95% (HPLC)
Storage Temperature	-20°C

Biological Fate and Metabolism

Oseltamivir is a prodrug that undergoes extensive first-pass metabolism in the liver. Hepatic carboxylesterases hydrolyze the ethyl ester group of oseltamivir to form the active metabolite, Oseltamivir Acid.[3][4] This biotransformation is essential for the drug's antiviral activity. Oseltamivir Acid is then eliminated from the body primarily through the kidneys.[8]



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Metabolic activation of Oseltamivir.

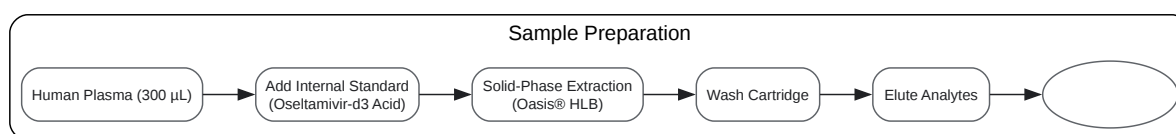
Experimental Protocols: Bioanalytical Method

Oseltamivir-d3 Acid is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of oseltamivir and its active metabolite in biological samples, most commonly human plasma.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting oseltamivir and Oseltamivir Acid from human plasma involves solid-phase extraction.[6]

- To 300 µL of human plasma, add the internal standards, including **Oseltamivir-d3 Acid**.
- Perform a solid-phase extraction using a suitable sorbent (e.g., Oasis® HLB).
- Wash the extraction cartridge to remove interfering substances.
- Elute the analytes and the internal standard from the cartridge.
- The eluate can be directly injected into the LC-MS/MS system.



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Solid-phase extraction workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS conditions for the analysis of oseltamivir and Oseltamivir Acid.

Table 1: Chromatographic Conditions[6][9]

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	Zorbax SB-C18 (50x4.6mm, 3.5µm) or equivalent
Mobile Phase	Methanol and 0.1% Formic Acid (60:40, v/v)
Flow Rate	0.7 mL/min
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	2.5 min

Table 2: Mass Spectrometric Conditions[4][6]

Parameter	Oseltamivir	Oseltamivir Acid	Oseltamivir-d3 Acid (IS)
Mass Spectrometer	API 4000 or equivalent	API 4000 or equivalent	API 4000 or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)
MRM Transition (m/z)	313.4 → 225.1	285.3 → 138.0	288.3 → 200.0
Dwell Time	200 ms	200 ms	200 ms

Method Validation and Performance

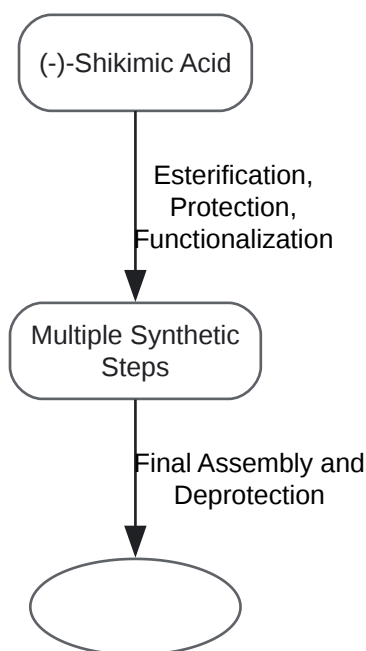
Validated bioanalytical methods using **Oseltamivir-d3 Acid** as an internal standard have demonstrated high sensitivity, accuracy, and precision.

Table 3: Method Validation Parameters[5][6][10]

Parameter	Oseltamivir	Oseltamivir Acid
Linearity Range	0.5 - 200 ng/mL	2.0 - 800 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	2.0 ng/mL
Mean Extraction Recovery	94.4%	92.7%
Precision (RSD)	≤15%	≤15%
Accuracy	Within ±15% of nominal values	Within ±15% of nominal values

Synthesis of Oseltamivir (Illustrative)

While the specific deuteration process for **Oseltamivir-d3 Acid** is proprietary, the total synthesis of oseltamivir is well-documented and often starts from naturally available (-)-shikimic acid.[1] The synthesis involves multiple steps, including esterification, protection of functional groups, and the stereoselective introduction of amino and acetamido groups.



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General synthetic pathway of Oseltamivir.

Conclusion

Oseltamivir-d3 Acid is an indispensable tool for the accurate and reliable quantification of the active metabolite of oseltamivir in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for supporting pharmacokinetic and clinical studies of this important antiviral drug. The detailed experimental protocols and performance data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with oseltamivir.

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